molecular formula C6H7NO3 B010811 Methyl 5-methylisoxazole-4-carboxylate CAS No. 100047-54-9

Methyl 5-methylisoxazole-4-carboxylate

Cat. No. B010811
M. Wt: 141.12 g/mol
InChI Key: AHLBUWIGURZNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 5-methylisoxazole-4-carboxylate and its derivatives involves innovative methods that enhance efficiency and yield. A notable approach includes the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, which leads to the formation of isoxazole-4-carboxylic esters and amides. This process highlights the domino isoxazole-isoxazole isomerization technique, which under specific conditions, also facilitates the synthesis of methyl oxazole-4-carboxylates through the isomerization of 4-formyl-5-methoxyisoxazoles (Serebryannikova et al., 2019).

Molecular Structure Analysis

The molecular structure of Methyl 5-methylisoxazole-4-carboxylate has been elucidated through various spectroscopic and computational methods. Detailed DFT (Density Functional Theory) calculations provide insights into the low energy conformers of related compounds, aiding in the understanding of their structural dynamics and reactivity patterns. Such studies are pivotal for designing targeted chemical reactions and understanding the fundamental aspects of the molecule's behavior under different conditions (Lopes et al., 2011).

Chemical Reactions and Properties

Methyl 5-methylisoxazole-4-carboxylate participates in a range of chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. For instance, it undergoes controlled isoxazole-azirine-isoxazole/oxazole isomerization, demonstrating its utility in the synthesis of complex molecules. The mechanism and route of these reactions are significantly influenced by the substituents on the isoxazole core and the reaction conditions, indicating the compound's versatile reactivity profile (Serebryannikova et al., 2019).

Scientific Research Applications

  • Lithiation Studies : It is used for studying the lithiation of various methyl-substituted heteroaromatic compounds like isoxazoles, isothiazoles, and others (Micetich, 1970).

  • Synthesis of α-Aminopyrrole Derivatives : This compound is useful in synthesizing α-aminopyrrole derivatives, which are valuable in various chemical transformations (Galenko et al., 2019).

  • Immunological Research : It's used in immunological research to study the effects of substituents on immune responses and splenocyte proliferation (Ryng et al., 2001).

  • Synthesis of Isoxazole-4-Carboxylic Acid Derivatives : It plays a role in the synthesis of isoxazole-4-carboxylic acid derivatives, including esters and amides (Serebryannikova et al., 2019).

  • Druglike Isoxazoles Synthesis : It is utilized in the synthesis of druglike isoxazoles, highlighting its potential in pharmaceutical research (Robins et al., 2007).

  • Biomimetic Synthesis : The compound is suitable for biomimetic synthesis applications, such as in the synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

  • Immunomodulating Effects : Methyl 5-methylisoxazole-4-carboxylate has immunomodulating effects in human cell cultures, showing varying effects based on substituents in the phenyl ring (Ryng et al., 1999).

  • Thermal Isomerization Studies : This compound is used in studying thermal isomerization and rearrangement processes in mass spectra of isoxazole derivatives (Zhigulev et al., 1974).

  • Brain Tumors Chemotherapy : It has shown synergistic effects with antitumor drugs in brain tumors chemotherapy (Kletskov et al., 2018).

  • Antibacterial and Antifungal Agent : The compound has potential as an antibacterial or antifungal agent (Jezierska et al., 2003).

  • Photochemistry Research : It's used in photochemistry research for studying isoxazole-oxazole photoisomerization (Lopes et al., 2011).

Safety And Hazards

  • Precautionary Measures : Protective gloves, eye protection, and face protection are recommended. In case of skin or eye contact, thorough washing with water is advised. Seek medical attention if necessary .

properties

IUPAC Name

methyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBUWIGURZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624550
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methylisoxazole-4-carboxylate

CAS RN

100047-54-9
Record name 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methylisoxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methylisoxazole-4-carboxylate
Reactant of Route 3
Methyl 5-methylisoxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-methylisoxazole-4-carboxylate
Reactant of Route 5
Methyl 5-methylisoxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-methylisoxazole-4-carboxylate

Citations

For This Compound
2
Citations
Y Fall, C Reynaud, H Doucet, M Santelli - 2009 - Wiley Online Library
… We found methyl 5-methylisoxazole-4-carboxylate to be even less reactive. With this reactant, we did not detect the formation of 38 using various reaction conditions (Scheme 7). …
S Madhavan, SK Keshri, M Kapur - Asian Journal of Organic …, 2021 - Wiley Online Library
… Under this reaction condition, efforts to obtain the C3-arylated product of methyl 5-methylisoxazole-4-carboxylate was not successful. Later, Beccalli and co-workers utilized an …
Number of citations: 22 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.